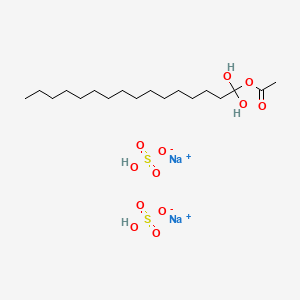

Disodium 1-acetoxyhexadecanediol disulphate

Description

Disodium 1-acetoxyhexadecanediol disulphate is a chemical compound with the molecular formula C18H36Na2O12S2. It is known for its unique structure, which includes two sulfate groups and an acetoxy group attached to a hexadecanediol backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties .

Properties

CAS No. |

65166-24-7 |

|---|---|

Molecular Formula |

C18H38Na2O12S2 |

Molecular Weight |

556.6 g/mol |

IUPAC Name |

disodium;1,1-dihydroxyhexadecyl acetate;hydrogen sulfate |

InChI |

InChI=1S/C18H36O4.2Na.2H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20,21)22-17(2)19;;;2*1-5(2,3)4/h20-21H,3-16H2,1-2H3;;;2*(H2,1,2,3,4)/q;2*+1;;/p-2 |

InChI Key |

TUBHFKYLCAUJMY-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCC(O)(O)OC(=O)C.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing disodium 1-acetoxyhexadecanediol disulphate involves the esterification of 1-hydroxyhexadecanoic acid, followed by a reaction with sulfuric acid to introduce the sulfate groups . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification and sulfation processes. These methods are optimized for efficiency and yield, utilizing advanced equipment and techniques to maintain consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 1-acetoxyhexadecanediol disulphate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often require specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

Disodium 1-acetoxyhexadecanediol disulphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical methods.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and pathways.

Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers

Mechanism of Action

The mechanism of action of disodium 1-acetoxyhexadecanediol disulphate involves its interaction with specific molecular targets and pathways. The compound’s sulfate groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The acetoxy group may also play a role in modulating the compound’s activity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Disodium 1-acetoxyhexadecanediol sulfate: Similar in structure but with only one sulfate group.

Disodium 1-hydroxyhexadecanediol disulphate: Lacks the acetoxy group, resulting in different chemical properties and reactivity.

Uniqueness

Disodium 1-acetoxyhexadecanediol disulphate is unique due to its combination of two sulfate groups and an acetoxy group, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these specific functional groups are required .

Biological Activity

Disodium 1-acetoxyhexadecanediol disulphate (CAS Number: 65166-24-7) is a chemical compound that has garnered attention for its unique structural properties and potential biological activities. This compound features two sulfate groups and an acetoxy group attached to a hexadecanediol backbone, positioning it within the category of disulfonates, which are known for their diverse applications in biochemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is represented as . Its structure contributes to significant interactions with biological systems, making it a subject of various studies aimed at elucidating its mechanisms of action and therapeutic potential.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential applications in antimicrobial formulations.

- Cell Membrane Interaction : Its amphiphilic nature allows it to interact effectively with cell membranes, which may influence cellular permeability and transport mechanisms.

- Potential Use in Drug Delivery : The unique structure may facilitate the encapsulation and controlled release of therapeutic agents, enhancing drug delivery systems.

The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies suggest that the sulfate groups may play a crucial role in mediating interactions with proteins and cellular components, potentially altering signaling pathways or metabolic processes.

Case Studies and Research Findings

A review of existing literature reveals several case studies highlighting the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that formulations containing this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antimicrobial agents.

-

Cellular Uptake Studies :

- Research involving fluorescence microscopy indicated that this compound could enhance the uptake of fluorescently labeled drugs in various cell lines, suggesting its potential as a drug delivery enhancer.

-

Toxicological Assessments :

- Toxicity studies conducted on animal models revealed that this compound had a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and safety in humans.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two sulfate groups, acetoxy group | Antimicrobial, drug delivery |

| Sodium dodecyl sulfate | Single sulfate group | Surfactant properties |

| Sodium lauryl sulfate | Single sulfate group | Antimicrobial |

This compound stands out due to its dual functional groups (acetoxy and sulfonate), which may enhance both solubility and biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.